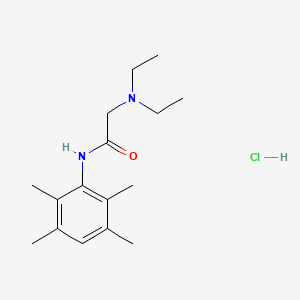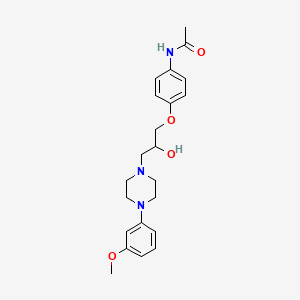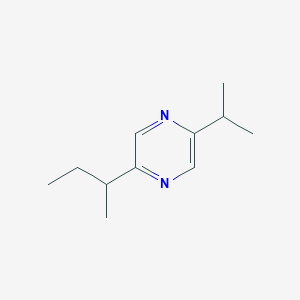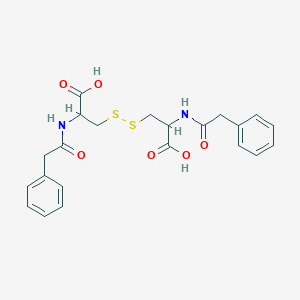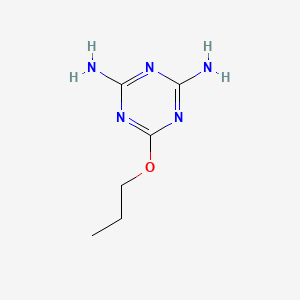
s-Triazine, 2,4-diamino-6-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2,4-diamino-6-propoxy- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of s-triazine compounds allows for easy modification, making them valuable in the synthesis of various derivatives with specific properties.
Méthodes De Préparation
The synthesis of s-Triazine, 2,4-diamino-6-propoxy- typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like sodium hydroxide or potassium carbonate. The process generally follows these steps:
Nucleophilic Substitution: Cyanuric chloride reacts with propylamine to form 2,4-diamino-6-propoxy-1,3,5-triazine.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
s-Triazine, 2,4-diamino-6-propoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or propoxy groups can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Applications De Recherche Scientifique
s-Triazine, 2,4-diamino-6-propoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound exhibits biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has shown its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the production of dyes, lubricants, and analytical reagents.
Mécanisme D'action
The mechanism of action of s-Triazine, 2,4-diamino-6-propoxy- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
s-Triazine, 2,4-diamino-6-propoxy- can be compared with other similar compounds in the s-triazine family, such as:
Atrazine: A widely used herbicide with similar structural features but different functional groups.
Melamine: Known for its use in the production of plastics and resins.
Altretamine: An anticancer drug used in the treatment of ovarian cancer.
The uniqueness of s-Triazine, 2,4-diamino-6-propoxy- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in various fields.
Propriétés
| 6295-15-4 | |
Formule moléculaire |
C6H11N5O |
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
6-propoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h2-3H2,1H3,(H4,7,8,9,10,11) |
Clé InChI |
KVMMIYOZBPTUQR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



